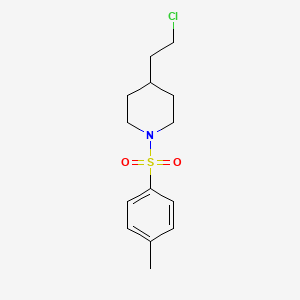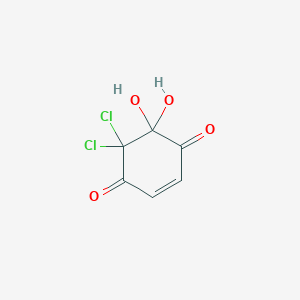
1,10-Diaminodecane-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Diaminodecane-4,7-dione is an organic compound with the molecular formula C10H20N2O2 It is a derivative of decanediamine, where two amino groups are located at the 1st and 10th positions, and two ketone groups are located at the 4th and 7th positions
準備方法
Synthetic Routes and Reaction Conditions
1,10-Diaminodecane-4,7-dione can be synthesized through a multi-step process involving the following steps:
Starting Material: The synthesis begins with decane, which undergoes a series of reactions to introduce amino and ketone groups.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
1,10-Diaminodecane-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Introduction of carboxyl groups.
Reduction: Formation of 1,10-diaminodecane-4,7-diol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
1,10-Diaminodecane-4,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 1,10-diaminodecane-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as its role in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
1,10-Decanediamine: Lacks the ketone groups present in 1,10-diaminodecane-4,7-dione.
1,10-Diaminodecane-2,5-dione: Has ketone groups at different positions.
1,10-Diaminodecane-4,7-diol: Contains hydroxyl groups instead of ketone groups.
Uniqueness
This compound is unique due to the presence of both amino and ketone groups at specific positions, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
特性
CAS番号 |
91576-40-8 |
|---|---|
分子式 |
C10H20N2O2 |
分子量 |
200.28 g/mol |
IUPAC名 |
1,10-diaminodecane-4,7-dione |
InChI |
InChI=1S/C10H20N2O2/c11-7-1-3-9(13)5-6-10(14)4-2-8-12/h1-8,11-12H2 |
InChIキー |
JSUIDWXMMPYUCM-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)CCC(=O)CCCN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


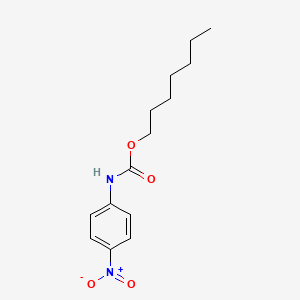
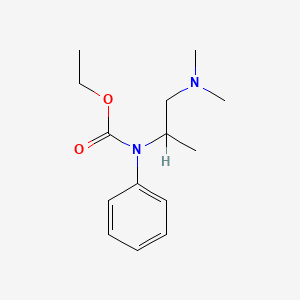
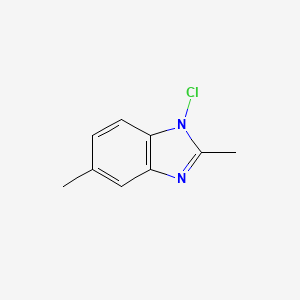
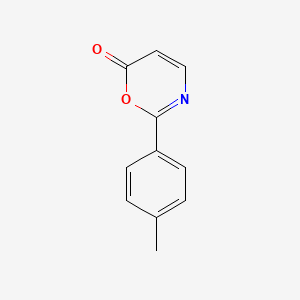
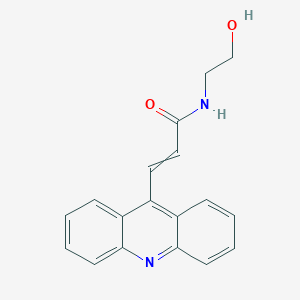
![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
